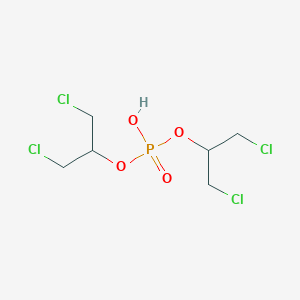

Bis(1,3-dichloro-2-propyl) phosphate

Übersicht

Beschreibung

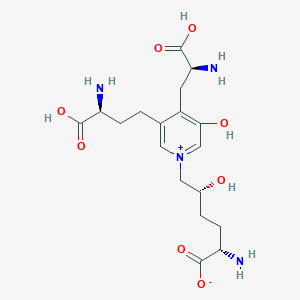

Bis(1,3-dichloro-2-propyl) phosphate (BDPP) is an organophosphate compound with a wide range of applications in the scientific research field. It is a colorless transparent liquid with a pungent odor, and it is miscible with water and organic solvents. It is mainly used as an intermediate in the synthesis of other compounds, and it is also used as a flame retardant and plasticizer in the production of polymers and other materials. BDPP is also used to measure the activity of certain enzymes, and it is used as a reactant in various biochemical and physiological experiments.

Wissenschaftliche Forschungsanwendungen

Biomarker of Exposure : Bis(1,3-dichloro-2-propyl) phosphate has been identified as a urinary biomarker for exposure to tris(1,3-dichloro-2-propyl) phosphate, with a particular prevalence in adolescents' urine, indicating widespread exposure in certain populations (Ding et al., 2019).

Child and Mother Exposure Levels : Studies have found that children tend to have higher levels of this compound in their urine compared to mothers. Wristband measurements can positively predict the internal dose, suggesting direct contact as a route of exposure (Gibson et al., 2019).

Prevalence in the General Population : Approximately 92% of participants in a study were found to have detectable levels of this compound, indicating its significant presence in the general population (Ospina et al., 2018).

Analytical Methods for Detection : Advanced analytical methods have been developed for determining the presence of this compound in human urine, reflecting its importance in biomonitoring studies (Van den Eede et al., 2013).

Developmental and Reproductive Toxicity in Animals : Exposure to related compounds like tris(1,3-dichloro-2-propyl) phosphate has been linked to thyroid disruption, inhibition of growth, developmental abnormalities, and smaller body length in zebrafish offspring, highlighting potential risks to aquatic life (Ren et al., 2019).

Human Health Risks : The presence of this compound in various environments, including house dust, raises concerns for potential health effects such as carcinogenicity and neurotoxicity, especially considering its high bioconcentration potential in fish and metabolism in the liver (Wang et al., 2015).

Estimation of Daily Intake : Research has also focused on estimating daily intake levels for infants, which range significantly and suggest potential health risks (Hoffman et al., 2017).

Wirkmechanismus

Target of Action

BDCPP primarily targets the photosynthetic function, with PSII reaction center as the primary target . It also affects the anti-apoptotic Bcl-2 protein expression .

Mode of Action

BDCPP interacts with its targets by inhibiting cell growth at lower concentrations and affecting cell viability and toxicity at higher concentrations . It also induces a sharp decrease in viable cells after exposure to certain concentrations .

Biochemical Pathways

BDCPP affects the apoptosis pathway . The caspase-3 activity is increased to 2.1 folds of the control at certain concentrations . It also promotes mitophagy in neuronal cells through the PARKIN-dependent/non-dependent pathway .

Pharmacokinetics

It has been detected in urine samples, indicating that it can be absorbed and metabolized in the body .

Result of Action

Exposure to BDCPP leads to a decrease in cell viability, causing neuronal damage . It also promotes mitophagy and can cause apoptosis .

Action Environment

BDCPP is present in many products common to human environments, such as sofas, chairs, car upholstery, and related products . Environmental factors such as the presence of these products can influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Cellular Effects

Some studies suggest that it may induce cytotoxicity by increasing the formation of reactive oxygen species and inducing endoplasmic reticulum stress in multiple human cell lines in vitro .

Metabolic Pathways

Bis(1,3-dichloro-2-propyl) phosphate is involved in certain metabolic pathways. It is known to undergo oxidative dealkylation, oxidative dehalogenation, reoxidation, and dehalogenation with dehydrogenation

Transport and Distribution

This compound is transported and distributed within cells and tissues. It tends to accumulate in muscle, while its metabolite tends to enrich in kidney and liver

Eigenschaften

IUPAC Name |

bis(1,3-dichloropropan-2-yl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKRUBFJSSBFSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl4O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992969 | |

| Record name | Bis(1,3-dichloro-2-propyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72236-72-7 | |

| Record name | Bis(1,3-dichloro-2-propyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72236-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1,3-dichloro-, hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(1,3-dichloro-2-propyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Bis(1,3-dichloro-2-propyl) phosphate (BDCPP)?

A1: this compound (BDCPP) is the primary metabolite of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a common organophosphate flame retardant (OPFR) used in polyurethane foam furniture, car interiors, and other consumer products. [, , , , , , , , , ]

Q2: How are people exposed to BDCPP?

A2: Humans are primarily exposed to BDCPP through the metabolic breakdown of TDCPP. [, , , , , , , , ] TDCPP can be released from treated products into the environment, accumulating in indoor dust. [, , , , , , , , ] Dust ingestion is considered a major route of exposure, particularly for young children. [, , , , , , , , ]

Q3: How is BDCPP exposure measured?

A3: BDCPP exposure is measured by analyzing urine samples. Due to its relatively short half-life, BDCPP in urine is considered a good indicator of recent TDCPP exposure. [, , , , , , , , ]

Q4: Are there specific populations with higher BDCPP exposures?

A4: Research suggests that infants and toddlers may have higher levels of BDCPP compared to adults due to increased hand-to-mouth behavior and potential exposure from baby products containing TDCPP-treated polyurethane foam. [, , ] Additionally, some studies found higher BDCPP levels in office workers compared to the general population, likely due to increased exposure from treated products in office environments. []

Q5: Have BDCPP levels in humans changed over time?

A5: Data from several studies suggest that BDCIPP levels in the U.S. population have increased significantly since the early 2000s. This rise coincides with the increased use of OPFRs like TDCPP following restrictions on polybrominated diphenyl ether (PBDE) flame retardants. []

Q6: How do BDCPP levels in humans compare to other OPFR metabolites?

A6: Studies consistently show that BDCPP and Diphenyl phosphate (DPHP) are the two most frequently detected OPFR metabolites in human urine samples. [, , , , , , , , , , , , , ] BDCPP levels in urine are generally comparable to or higher than levels of DPHP, suggesting significant exposure to TDCPP. [, , ]

Q7: How is TDCPP metabolized to BDCPP?

A7: TDCPP is metabolized to BDCPP primarily through enzymatic hydrolysis, involving the cleavage of one of the 1,3-dichloro-2-propyl groups from the TDCPP molecule. [] This process mainly occurs in the liver, and the resulting BDCPP is excreted in urine. []

Q8: What are the potential health effects of BDCPP exposure?

A8: While BDCPP itself has shown limited toxicity in some studies, [] research on the potential health effects of TDCPP and BDCPP exposure is still developing. Some studies suggest a potential association between elevated levels of BDCPP and:

- Adverse Pregnancy Outcomes: Reduced success rates for fertilization, implantation, clinical pregnancy, and live birth in women undergoing in vitro fertilization (IVF). [] Some studies have also suggested a possible link between prenatal BDCPP exposure and preterm birth, particularly in female infants. [, ]

- Neurodevelopmental Effects: Some evidence suggests prenatal exposure to BDCPP may be associated with lower executive function scores in preschoolers, with potential variations in effects based on sex. []

- Thyroid Hormone Disruption: Studies have reported associations between BDCPP exposure and alterations in thyroid hormone levels in both pregnant women and their newborns. [, ]

- Obesity and Lipid Metabolism: Some studies indicate a possible association between BDCPP exposure and an increased risk of obesity and dysregulated serum lipid profiles. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

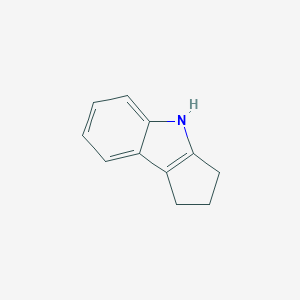

![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)